molecular formula C17H13N3O5 B2463003 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251561-94-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2463003
CAS No.: 1251561-94-0
M. Wt: 339.307
InChI Key: QGYUEDDLYORTFZ-UHFFFAOYSA-N
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Description

“N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide” is a complex organic compound. It contains a 1,3-benzodioxole moiety, which is an organic compound with the formula C6H4O2CH2 and is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It also contains a 1,8-naphthyridine moiety, which is an important class of heterocyclic compounds due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of “N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide” is complex, with a 1,3-benzodioxole moiety and a 1,8-naphthyridine moiety. The 1,3-benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The 1,8-naphthyridine is an important class of heterocyclic compounds due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide” include a Pd-catalyzed C-N cross-coupling . Other reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Scientific Research Applications

Metabolism and Pharmacokinetics

Scientific research on complex organic compounds often focuses on their metabolism and pharmacokinetics within biological systems. For example, studies have investigated the metabolism of acrylamide, revealing that it is metabolized in humans with specific metabolites excreted in urine, indicating pathways of detoxification and bioactivation (Fennell et al., 2005). Similarly, research on other complex compounds, such as SB-649868, has detailed their disposition, metabolism, and excretion in humans, shedding light on their pharmacokinetic profiles (Renzulli et al., 2011).

Therapeutic Applications and Efficacy

Another area of focus is the therapeutic applications and efficacy of compounds. Studies might explore how compounds interact with biological targets to produce therapeutic effects, as seen in research on novel drugs for treating specific conditions. For instance, novel serotonin agonists like HT-90B have been evaluated for their anxiolytic and antidepressive activities, demonstrating the potential therapeutic benefits of complex organic molecules (Inagawa et al., 1996).

Safety and Toxicology

Safety and toxicology are critical areas of research for any chemical compound. Studies typically assess the potential toxic effects, safety profiles, and mechanisms of action within biological systems to understand the risks associated with exposure. For example, investigations into the metabolism of DACA in cancer patients undergoing clinical trials provide insights into the compound's safety and potential side effects, helping to inform dosing and therapeutic use (Schofield et al., 1999).

Future Directions

The 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles, which include “N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide”, may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The synthesis of 1,8-naphthyridines is also an active area of research, with attempts to develop more ecofriendly, safe, and atom-economical approaches .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-14-10-2-1-5-18-15(10)20-17(23)13(14)16(22)19-7-9-3-4-11-12(6-9)25-8-24-11/h1-6H,7-8H2,(H,19,22)(H2,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYUEDDLYORTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(NC3=O)N=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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